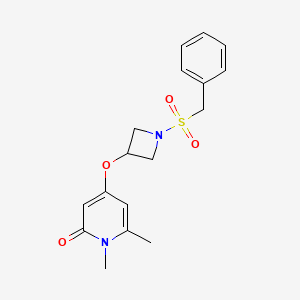
4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is related to Baricitinib . Baricitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 . It is an FDA approved selective Janus Kinase 1 and 2 (JAK1 and JAK2) inhibitor used for the treatment of rheumatoid arthritis .
Synthesis Analysis
The synthesis of this compound involves several research-scale synthetic methods . A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has been established for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .Molecular Structure Analysis
The molecular structure of this compound is related to Baricitinib, which is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a green oxidation reaction in a microchannel reactor . This reaction yields important quaternary heterocyclic intermediates .科学的研究の応用
Antibacterial and Antifungal Applications
Research indicates that derivatives of azetidinone, such as those synthesized by reacting azetidin-2-one with benzene sulfonyl chloride, demonstrate significant antibacterial and antifungal activities. These compounds were characterized through spectroscopic data and tested for their effectiveness against various microbial strains using the broth dilution method (Shah et al., 2014).
Antituberculosis Activity
Azetidinone analogues have been explored for their potential against tuberculosis. A study on the synthesis of new pyrimidine-azetidinone analogues revealed their antimicrobial and antitubercular activities. The synthesized compounds showed promising results against Mycobacterium tuberculosis, offering insights into designing more effective antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Antiviral Activity
Compounds derived from azetidinone have been synthesized and tested for their anti-HIV activity. These derivatives demonstrated effectiveness against the replication of HIV-1 and HIV-2 strains in acutely infected cells. Among the tested compounds, certain derivatives emerged as the most active, highlighting the potential of azetidinone derivatives in the development of new antiviral agents (Selvam et al., 2001).
Applications in Enzyme Inhibition
Research on azetidinone derivatives also extends to enzyme inhibition. For example, compounds synthesized from azetidinone have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases. These studies not only assess the compounds' inhibitory effects but also involve molecular docking studies to understand their binding affinity and orientation within the active sites of human BChE protein (Khalid et al., 2016).
Insecticidal and Antibacterial Potential
Azetidinone derivatives have also been synthesized and evaluated for their insecticidal and antibacterial potential. These studies encompass the synthesis of compounds via microwave irradiation and their subsequent testing against specific insect species and bacterial strains, demonstrating the versatility of azetidinone derivatives in addressing various biological threats (Deohate & Palaspagar, 2020).
作用機序
The compound is related to Baricitinib, which is an oral and selective reversible inhibitor of the JAK1 and JAK2 . It displays potent anti-inflammatory activity . Baricitinib has been approved for the treatment of moderate to severe rheumatoid arthritis for inhibiting the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .
特性
IUPAC Name |
4-(1-benzylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-15(9-17(20)18(13)2)23-16-10-19(11-16)24(21,22)12-14-6-4-3-5-7-14/h3-9,16H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJQETWPNABET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

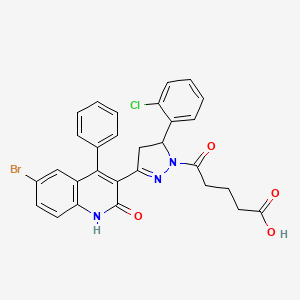
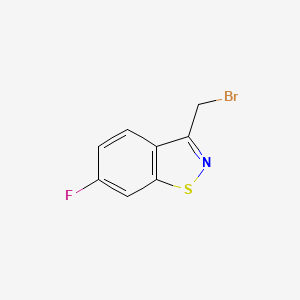
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)
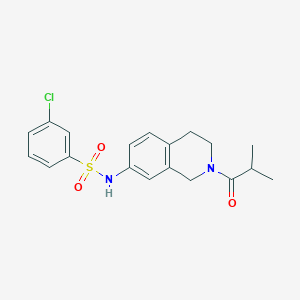
![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)
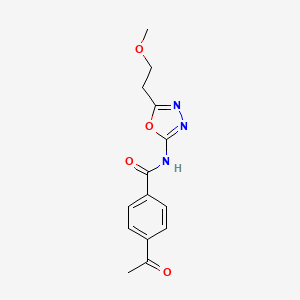
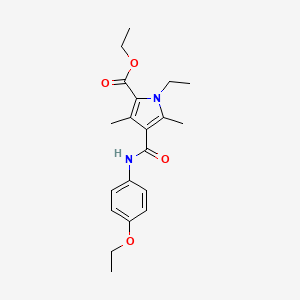
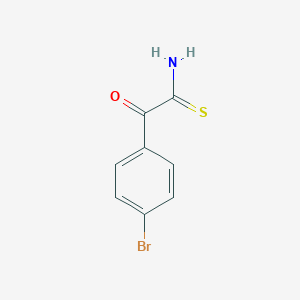
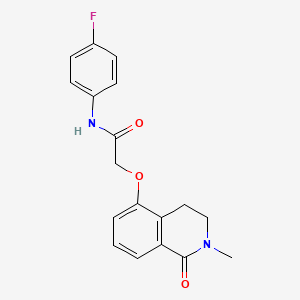

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)